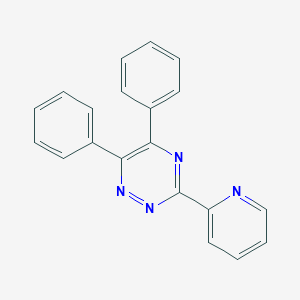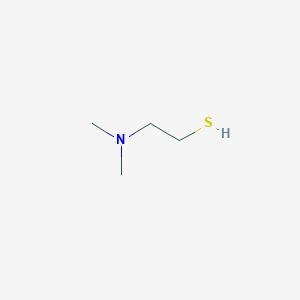
Benzo(a)perylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(a)perylene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment as a result of incomplete combustion of organic matter. It is a potent carcinogen and mutagen that has been linked to the development of lung, skin, and bladder cancer in humans. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of benzo(a)perylene, as well as its potential applications in scientific research.
作用机制
The mechanism of action of benzo(a)perylene is complex and not fully understood. However, it is known to interact with DNA through the formation of covalent adducts, which can lead to DNA damage and mutations. It is also thought to induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
Biochemical and Physiological Effects:
Benzo(a)perylene has been shown to have a wide range of biochemical and physiological effects, including the induction of cytochrome P450 enzymes, the activation of aryl hydrocarbon receptor (AhR) signaling pathways, and the modulation of immune system function. It has also been linked to the development of oxidative stress, inflammation, and DNA damage, which can contribute to the development of cancer and other diseases.
实验室实验的优点和局限性
One of the main advantages of using benzo(a)perylene in laboratory experiments is its well-established carcinogenic and mutagenic properties, which make it a useful model compound for studying the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis. It is also relatively inexpensive and readily available. However, one of the main limitations of using benzo(a)perylene in laboratory experiments is its toxicity, which can pose a risk to researchers and laboratory personnel.
未来方向
There are several future directions for research on benzo(a)perylene, including the development of new methods for synthesizing and detecting the compound, the investigation of its effects on different cell types and tissues, and the exploration of its potential as a therapeutic target for cancer and other diseases. Additionally, there is a need for further research on the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis, as well as on the effects of environmental pollutants on human health.
合成方法
Benzo(a)perylene can be synthesized through a variety of methods, including the pyrolysis of coal, the combustion of fossil fuels, and the thermal degradation of organic matter. However, the most commonly used method for synthesizing benzo(a)perylene in the laboratory is the Diels-Alder reaction, which involves the reaction of naphthalene with maleic anhydride in the presence of a Lewis acid catalyst.
科学研究应用
Benzo(a)perylene has a wide range of applications in scientific research, including as a model compound for studying the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis, as well as for investigating the effects of environmental pollutants on human health. It is also used as a standard reference material in analytical chemistry for the detection and quantification of Benzo(a)perylenes in environmental samples.
属性
CAS 编号 |
191-85-5 |
|---|---|
产品名称 |
Benzo(a)perylene |
分子式 |
C24H14 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
hexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18(24),19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-10-18-16(6-1)14-17-9-5-12-20-19-11-3-7-15-8-4-13-21(22(15)19)24(18)23(17)20/h1-14H |
InChI 键 |
JDPBLCQVGZLACA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
其他 CAS 编号 |
191-85-5 |
同义词 |
BENZO(A)PERYLENE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)




